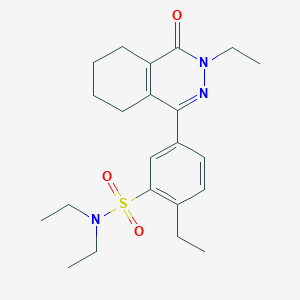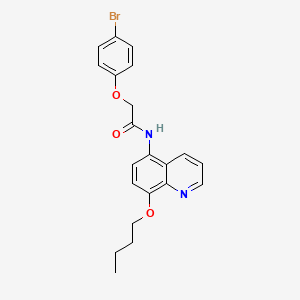![molecular formula C19H18N2O3 B11316177 3-(Furan-2-ylmethyl)-5,5-dimethyl-1H,6H-benzo[h]quinazoline-2,4-dione](/img/structure/B11316177.png)
3-(Furan-2-ylmethyl)-5,5-dimethyl-1H,6H-benzo[h]quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a furan ring, a benzene ring fused with a quinazoline moiety, and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method involves the condensation of a furan derivative with a quinazoline precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium or platinum and may involve steps like cyclization and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of automated systems to control temperature, pressure, and reaction time, thereby optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinazoline ring.
Substitution: The furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the furan ring.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(FURAN-2-YL)-3-(P-TOLYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE: This compound also features a furan ring and exhibits antimicrobial activity.
4-HYDROXY-2-QUINOLONES: These compounds share the quinazoline moiety and are known for their pharmaceutical applications.
Uniqueness
What sets 3-[(FURAN-2-YL)METHYL]-5,5-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2,4-DIONE apart is its unique combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its dual presence of furan and quinazoline rings makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazoline-2,4-dione |
InChI |
InChI=1S/C19H18N2O3/c1-19(2)10-12-6-3-4-8-14(12)16-15(19)17(22)21(18(23)20-16)11-13-7-5-9-24-13/h3-9H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
YBRJANWHNLQZNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=O)N3)CC4=CC=CO4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11316098.png)
![N-Benzyl-5-[3-(dimethylsulfamoyl)-4-methoxyphenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11316104.png)


![N-(3-methoxyphenyl)-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316118.png)
![N-isobutyl-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11316125.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11316127.png)

![N-(2,4-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11316134.png)
![2-Acetyl-4-methylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316139.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11316140.png)
![7-(4-fluorophenyl)-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316143.png)

![4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316171.png)
